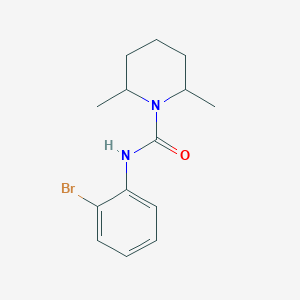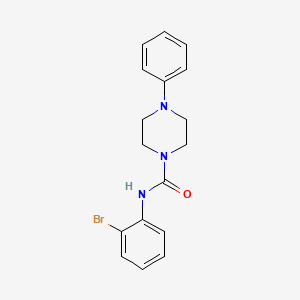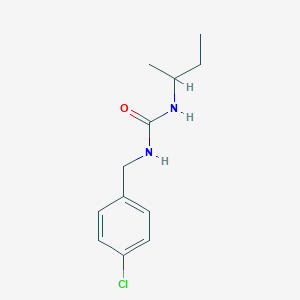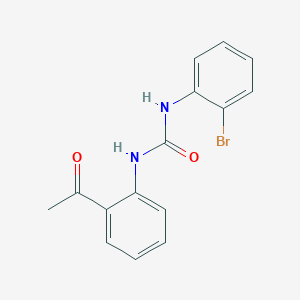![molecular formula C14H21ClN2O B4286367 N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4286367.png)
N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea
Vue d'ensemble
Description
N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea, also known as BU-224, is a novel selective antagonist of the kappa opioid receptor (KOR). It has been extensively studied for its potential therapeutic applications in treating various diseases, including pain, depression, anxiety, and drug addiction.
Mécanisme D'action
N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea is a selective antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Activation of the KOR has been shown to produce dysphoria, aversion, and analgesia, and is involved in the regulation of stress, anxiety, and addiction. N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea binds to the KOR with high affinity and blocks its activation by endogenous opioids, such as dynorphin, and exogenous opioids, such as morphine.
Biochemical and Physiological Effects:
N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea has been shown to produce analgesic, antidepressant, and anxiolytic effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea does not produce the side effects associated with traditional opioid analgesics, such as respiratory depression, sedation, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea has several advantages for lab experiments. It is highly selective for the KOR and does not bind to other opioid receptors, which reduces the risk of off-target effects. N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea is also stable and can be easily synthesized and purified. However, N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea. One direction is to investigate its potential therapeutic applications in humans, particularly in treating pain, depression, anxiety, and addiction. Another direction is to explore its mechanism of action in more detail, including its interactions with other opioid receptors and neurotransmitter systems. Additionally, future studies could focus on developing more potent and selective KOR antagonists based on the structure of N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea.
Applications De Recherche Scientifique
N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea has been extensively studied for its potential therapeutic applications in treating various diseases. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea has been studied for its potential use in treating drug addiction, particularly opioid addiction.
Propriétés
IUPAC Name |
1-butan-2-yl-3-[1-(4-chlorophenyl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-4-10(3)16-14(18)17-13(5-2)11-6-8-12(15)9-7-11/h6-10,13H,4-5H2,1-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVNQZUVRUOYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(CC)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-[1-(4-chlorophenyl)propyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(sec-butyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286344.png)


![N-(sec-butyl)-N'-[1-(1-naphthyl)ethyl]urea](/img/structure/B4286358.png)
![N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea](/img/structure/B4286366.png)
![N-cyclohexyl-5-(1-{[(2-ethyl-5-pyrimidinyl)methyl]amino}ethyl)-N,4-dimethyl-2-pyrimidinamine](/img/structure/B4286369.png)

![methyl 4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4286393.png)